Tranylcypromine hydrochloride is a synthetic compound classified as a monoamine oxidase inhibitor (MAOI). Tranylcypromine hydrochloride plays a significant role in scientific research, particularly in studies related to neurochemistry, pharmacology, and cell biology. [, , ]
Related Compounds
Demethylchlordimeform
Compound Description: Demethylchlordimeform (DCDM) is an octopaminergic drug. When injected into blowflies ( Phormia regina), DCDM enhances proboscis extension responses to water and sucrose solutions, leading to increased drinking and hyperphagia. []
Relevance: While not structurally similar to Tranylcypromine hydrochloride, DCDM is considered related due to its shared involvement in the modulation of feeding behavior in insects, specifically through its action on octopaminergic receptors. [] This research highlights potential connections between octopamine pathways and feeding behaviors, which could be relevant to understanding Tranylcypromine hydrochloride's influence on monoamine neurotransmitters.
DL-Octopamine
Compound Description: DL-Octopamine is a neurotransmitter and hormone found in invertebrates, acting as an analogue of norepinephrine in mammals. In blowflies, DL-Octopamine enhances tarsal responsiveness to food stimuli and induces hyperphagia, suggesting a role in modulating feeding behavior. []
Relevance: Although not structurally similar to Tranylcypromine hydrochloride, DL-Octopamine's role in insect feeding behavior and its interaction with octopaminergic receptors relates to the broader research on monoamine neurotransmitters and their influence on behavior. [] This connection arises from Tranylcypromine hydrochloride's function as a monoamine oxidase inhibitor, affecting the levels of neurotransmitters like norepinephrine in the brain.
Clonidine
Compound Description: Clonidine is an antihypertensive medication known to stimulate octopaminergic receptors in insects. Similar to DCDM and DL-Octopamine, Clonidine enhances tarsal responsiveness and induces hyperphagia in blowflies, suggesting its role in modulating feeding behavior through octopaminergic pathways. []
Relevance: While not structurally similar to Tranylcypromine hydrochloride, Clonidine's ability to stimulate octopaminergic receptors in insects and influence feeding behavior provides a comparative context for understanding the effects of Tranylcypromine hydrochloride on monoamine systems. [] Although the specific receptors and mechanisms differ, both compounds highlight the importance of monoamine signaling in regulating behavior.
Pargyline
Compound Description: Pargyline is a monoamine oxidase inhibitor (MAOI), classified as a non-hydrazine, irreversible and non-selective MAOI. It is used as an antihypertensive medication and has been investigated for its antidepressant effects. In blowflies, Pargyline enhances tarsal responsiveness and induces hyperphagia, suggesting a role in modulating feeding behavior, possibly via its influence on octopaminergic pathways. []
Relevance: Pargyline's classification as a monoamine oxidase inhibitor directly relates it to Tranylcypromine hydrochloride, which shares the same mechanism of action. [] Both compounds inhibit the enzyme monoamine oxidase, preventing the breakdown of neurotransmitters like norepinephrine, serotonin, and dopamine. This shared mechanism of action suggests potential overlaps in their pharmacological effects, including their influence on mood, behavior, and potentially feeding behavior.
Yohimbine
Compound Description: Yohimbine is an alpha-2 adrenergic receptor antagonist. In insects, it acts as an antagonist of a specific class of octopaminergic receptors. In blowflies, Yohimbine prevents the hyperphagia induced by DCDM, DL-Octopamine, Clonidine, and Pargyline, suggesting that its blocking action on octopaminergic receptors interferes with the feeding behavior modulation caused by these drugs. []
Relevance: While Yohimbine is not structurally similar to Tranylcypromine hydrochloride, its ability to counteract the hyperphagia induced by octopaminergic drugs in insects provides a contrasting perspective on the modulation of feeding behavior. [] This contrast highlights the complexity of neurotransmitter systems and their interactions in regulating behavior. Understanding these interactions might be relevant for comprehending potential side effects or interactions of Tranylcypromine hydrochloride, as it also affects monoamine levels in the brain.
Amitriptyline Hydrochloride
Compound Description: Amitriptyline hydrochloride is a tricyclic antidepressant (TCA). It acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the synaptic concentrations of both neurotransmitters. Studies have explored its efficacy in treating depression, both as a standalone treatment and in combination with Tranylcypromine hydrochloride. [, , ]
Relevance: Amitriptyline hydrochloride is pharmacologically related to Tranylcypromine hydrochloride due to their shared use as antidepressants. [, , ] While their mechanisms of action differ – Tranylcypromine hydrochloride inhibits monoamine oxidase, while Amitriptyline hydrochloride inhibits reuptake – both drugs ultimately increase the availability of monoamine neurotransmitters in the brain. This shared therapeutic target links the two compounds and raises questions about their potential synergistic effects or adverse reactions when used in combination.
Imipramine Hydrochloride
Compound Description: Imipramine hydrochloride is a tricyclic antidepressant (TCA) that primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It was one of the first TCAs developed and has served as a model compound for understanding the effects of this class of antidepressants. Research suggests that, similar to Tranylcypromine hydrochloride, Imipramine hydrochloride's antidepressant effects might involve serotonergic mechanisms. []
Relevance: Imipramine hydrochloride, as a tricyclic antidepressant, shares a therapeutic category with Tranylcypromine hydrochloride, despite their different mechanisms of action. [] Both drugs target monoamine neurotransmitter systems, albeit through distinct pathways. This shared therapeutic focus highlights the interconnectedness of monoamine systems in mood regulation and underscores the potential for both drugs to impact similar brain regions or pathways, albeit with potentially different side effect profiles.
Parachlorophenylalanine (PCPA)
Compound Description: Parachlorophenylalanine (PCPA) is an irreversible inhibitor of tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin. PCPA administration leads to a depletion of serotonin levels in the brain. Studies have shown that PCPA can reverse the antidepressant effects of both Imipramine hydrochloride and Tranylcypromine hydrochloride in depressed patients. []
Relevance: While not structurally similar to Tranylcypromine hydrochloride, PCPA's ability to reverse the antidepressant effects of both Tranylcypromine hydrochloride and Imipramine hydrochloride suggests a shared reliance on serotonergic mechanisms for their therapeutic action. [] This research highlights the critical role of serotonin in mediating the antidepressant effects of these drugs, even though they achieve this effect through different pharmacological mechanisms.
Compound Description: Compound 11 represents a series of four diastereomers (11a-d) designed as Lysine-Specific Demethylase 1 (LSD1) inhibitors. Among them, isomers 11b and 11d exhibited the most potent LSD1 inhibitory activity and showed lower activity against monoamine oxidase A (MAO-A) and negligible activity against MAO-B. []
Relevance: The structural similarity of Compound 11, specifically isomers 11b and 11d, to Tranylcypromine hydrochloride is notable because both compounds exhibit inhibitory effects on monoamine oxidases, particularly MAO-A. [] This structural and functional relationship suggests that modifications to the Tranylcypromine hydrochloride scaffold could be explored to develop novel and potentially more selective MAO inhibitors or LSD1 inhibitors with improved pharmacological profiles.
Compound Description: 2-BFI is an imidazoline ligand known to bind to I2-type binding sites in the brain, influencing monoamine turnover and release. While it demonstrates affinity for both MAO-A and MAO-B, its binding characteristics differ between the two enzymes. []
Relevance: Although not structurally identical to Tranylcypromine hydrochloride, 2-BFI's interaction with monoamine oxidases, particularly its ability to bind to both MAO-A and MAO-B, makes it a relevant compound for comparison. [] This shared target engagement, despite structural differences, highlights the complexity of drug-enzyme interactions and suggests that subtle structural modifications can significantly impact binding affinity and selectivity within the family of monoamine oxidases.
Overview
Tranylcypromine hydrochloride is a potent pharmaceutical compound primarily used as an antidepressant and anxiolytic agent. It is classified as a monoamine oxidase inhibitor, specifically acting as a nonselective and irreversible inhibitor of the enzyme monoamine oxidase. This mechanism increases the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in regulating mood and anxiety levels. The compound is also recognized for its potential applications in various scientific research contexts, particularly in the study of epigenetic regulation due to its effects on histone demethylation.
Source and Classification
Tranylcypromine hydrochloride, known chemically as trans-2-phenylcyclopropylamine, is derived from the cyclization of amphetamine's isopropylamine side chain. It falls under the category of substituted phenethylamines and amphetamines in terms of chemical classification. The compound is commonly marketed under various trade names, including Parnate, and is available in generic formulations.
Synthesis Analysis
Methods and Technical Details
The synthesis of tranylcypromine hydrochloride involves several key steps, often starting from commercially available precursors. A notable synthetic route includes:
Cyclopropanation Reaction: The precursor cyclopropane carboxylic acid is synthesized using a combination of styrene and a carbenoid or cinnamate with a carbanion. This step typically employs methods such as the Johnson-Corey-Chaykovsky cyclopropanation technique.
Formation of Amine: The cyclopropane derivative is then converted into the corresponding amine through a Curtius rearrangement.
Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility for pharmaceutical applications.
These methods yield tranylcypromine hydrochloride with high purity suitable for clinical use.
Molecular Structure Analysis
Structure and Data
Tranylcypromine hydrochloride has a molecular formula of C9H11N⋅HCl and a molar mass of approximately 169.65 g/mol. The compound features a cyclopropyl group attached to a phenyl ring, contributing to its unique pharmacological properties.
The three-dimensional structure can be visualized using molecular modeling software, illustrating the spatial arrangement that underlies its biological activity.
Chemical Reactions Analysis
Reactions and Technical Details
Tranylcypromine hydrochloride participates in various chemical reactions characteristic of amines and cyclopropanes:
Monoamine Oxidase Inhibition: As an irreversible inhibitor, it forms a stable complex with monoamine oxidase enzymes, preventing the breakdown of monoamines.
Histone Demethylation Inhibition: Tranylcypromine also acts on lysine-specific demethylase 1 (LSD1), inhibiting histone demethylation processes that regulate gene expression.
These reactions demonstrate its dual role in both neurotransmitter modulation and epigenetic regulation.
Mechanism of Action
Process and Data
The primary mechanism of action for tranylcypromine hydrochloride involves:
Inhibition of Monoamine Oxidase: By irreversibly binding to monoamine oxidase enzymes (predominantly MAO-A and MAO-B), tranylcypromine prevents the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to increased levels of these monoamines in the synaptic cleft, enhancing mood and reducing anxiety.
Histone Demethylase Inhibition: The compound inhibits LSD1 with an IC50 value less than 2 μM, affecting chromatin structure and gene expression by preventing demethylation of histones.
The pharmacodynamic effects can last significantly longer than its half-life due to this irreversible binding nature.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white crystalline powder.
Solubility: Soluble in water (16.96 mg/mL) and dimethyl sulfoxide (16.96 mg/mL).
Melting Point: Approximately 123 °C.
Chemical Properties
Stability: Stable under standard laboratory conditions but should be stored desiccated at room temperature.
Reactivity: Exhibits reactivity typical of amines; can undergo acylation or alkylation reactions depending on substituents.
Applications
Scientific Uses
Tranylcypromine hydrochloride has several applications beyond its clinical use:
Antidepressant Research: Its role as a monoamine oxidase inhibitor makes it a critical agent in studies related to mood disorders.
Epigenetic Studies: Due to its inhibition of histone demethylases, it serves as a valuable tool for researchers investigating gene regulation mechanisms.
Cell Reprogramming: When used in conjunction with other compounds like CHIR 99021, it facilitates the reprogramming of somatic cells into induced pluripotent stem cells.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(1S,2R)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1S,2R)-enantiomer of tranylcypromine. It is a conjugate base of a (1S,2R)-tranylcypromine(1+). It is an enantiomer of a (1R,2S)-tranylcypromine. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders (From AMA Drug Evaluations Annual, 1994, p311). Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring. An irreversible monoamine oxidase inhibitor that is used as an antidepressant (INN tranylcypromine). Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury. Tranylcypromine is an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury. (1R,2S)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1R,2S)-enantiomer of tranylcypromine. It is a conjugate base of a (1R,2S)-tranylcypromine(1+). It is an enantiomer of a (1S,2R)-tranylcypromine. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
(1R,2S)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1R,2S)-enantiomer of tranylcypromine. It is a conjugate base of a (1R,2S)-tranylcypromine(1+). It is an enantiomer of a (1S,2R)-tranylcypromine. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders (From AMA Drug Evaluations Annual, 1994, p311). Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring. An irreversible monoamine oxidase inhibitor that is used as an antidepressant (INN tranylcypromine). Tranylcypromine is a Monoamine Oxidase Inhibitor. The mechanism of action of tranylcypromine is as a Monoamine Oxidase Inhibitor. Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury. Tranylcypromine is an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311) See also: Tranylcypromine Sulfate (has salt form).